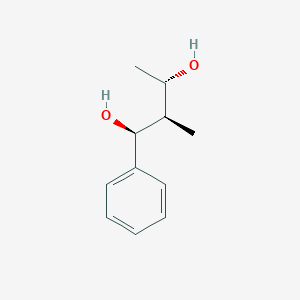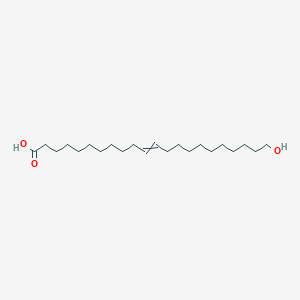![molecular formula C7H6N2O3 B12570782 2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole] CAS No. 294661-44-2](/img/structure/B12570782.png)
2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] is a complex heterocyclic compound characterized by its unique spiro structure, which involves the fusion of furo and oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] typically involves multi-step reactions. One common method is the Michael addition–halogenation–intramolecular ring-closing (MHIRC) process. This method involves the transformation of 4-benzylidene-3-phenylisoxazol-5(4H)-one and 1,3-dimethylbarbituric acid in the presence of N-bromosuccinimide and sodium acetate in ethanol at room temperature . The structure of the resulting compound is confirmed through elemental analysis, mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy .
Industrial Production Methods
While specific industrial production methods for 2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the MHIRC process and similar synthetic routes would be crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for halogenation, sodium acetate for base-catalyzed reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the MHIRC process yields a spiro compound with confirmed structural integrity through various spectroscopic methods .
Wissenschaftliche Forschungsanwendungen
2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: The compound’s potential bioactivity is of interest for drug development and pharmaceutical research.
Industry: Its properties may be leveraged in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] involves its interaction with molecular targets through its functional groups. The compound’s spiro structure allows for unique binding interactions with enzymes or receptors, potentially modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione: This compound shares a similar spiro structure and is synthesized through a related MHIRC process.
Spiro[furan-3(2H),2’-furo[3,4-d][1,3]oxathiol]-4-ol: Another spiro compound with a different heterocyclic framework.
Uniqueness
2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] is unique due to its specific combination of furo and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
294661-44-2 |
|---|---|
Molekularformel |
C7H6N2O3 |
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
spiro[2H-1,2-oxazole-5,6'-4H-furo[3,4-d][1,2]oxazole] |
InChI |
InChI=1S/C7H6N2O3/c1-2-8-12-7(1)6-5(4-10-7)3-9-11-6/h1-3,8H,4H2 |
InChI-Schlüssel |
BSICGUGJKSXHNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3(O1)C=CNO3)ON=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)


![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)

![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
